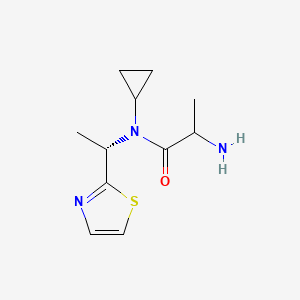

2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

Beschreibung

2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a chiral small molecule characterized by a propanamide backbone substituted with a cyclopropyl group and a thiazole-containing ethyl moiety. The (S)-configuration at the ethyl-thiazolyl chiral center confers stereospecificity, which is critical for its interactions with biological targets.

The synthesis of such compounds typically involves amide bond formation using coupling agents like 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (EDC·HCl), followed by purification via silica gel chromatography with solvent systems such as hexane/ethyl acetate (e.g., 3:2 v/v), as seen in structurally related analogs .

Eigenschaften

Molekularformel |

C11H17N3OS |

|---|---|

Molekulargewicht |

239.34 g/mol |

IUPAC-Name |

2-amino-N-cyclopropyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide |

InChI |

InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7?,8-/m0/s1 |

InChI-Schlüssel |

XPRITXJMSHFDKO-MQWKRIRWSA-N |

Isomerische SMILES |

C[C@@H](C1=NC=CS1)N(C2CC2)C(=O)C(C)N |

Kanonische SMILES |

CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-N-Cyclopropyl-N-((S)-1-(Thiazol-2-yl)ethyl)propanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte beinhalten:

Bildung des Thiazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Cyclopropylgruppe: Dieser Schritt könnte die Verwendung von Cyclopropylamin in einer Substitutionsreaktion beinhalten.

Amidbindungsbildung: Der letzte Schritt könnte die Kupplung des Thiazolderivats mit einer geeigneten Carbonsäure oder ihrem Derivat unter Bedingungen umfassen, die die Amidbindungsbildung fördern, z. B. unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher Verbindungen beinhaltet oft die Optimierung des Synthesewegs hinsichtlich Skalierbarkeit, Ausbeute und Wirtschaftlichkeit. Dies könnte beinhalten:

Batch- oder kontinuierliche Verfahren: Um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Einsatz von Katalysatoren: Um Reaktionsgeschwindigkeiten und Selektivität zu verbessern.

Reinigungstechniken: Wie Kristallisation, Destillation oder Chromatographie, um das gewünschte Produkt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-N-Cyclopropyl-N-((S)-1-(Thiazol-2-yl)ethyl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiazolring kann unter bestimmten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Amidgruppe kann unter starken Reduktionsbedingungen zu einem Amin reduziert werden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder m-Chlorperbenzoesäure für Oxidationsreaktionen.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Boran für Reduktionsreaktionen.

Nucleophile: Wie Alkylhalogenide oder Acylchloride für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:

Oxidation: Kann zu Sulfoxiden oder Sulfonen führen.

Reduktion: Kann primäre oder sekundäre Amine ergeben.

Substitution: Kann zu verschiedenen substituierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-N-Cyclopropyl-N-((S)-1-(Thiazol-2-yl)ethyl)propanamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen könnten solche Verbindungen:

An Enzyme oder Rezeptoren binden: Modulation ihrer Aktivität.

Mit Nukleinsäuren interagieren: Beeinflussung der Genexpression oder Proteinsynthese.

Zelluläre Prozesse stören: Führen zu therapeutischen Wirkungen in Krankheitsmodellen.

Wirkmechanismus

The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might:

Bind to enzymes or receptors: Modulating their activity.

Interact with nucleic acids: Affecting gene expression or protein synthesis.

Disrupt cellular processes: Leading to therapeutic effects in disease models.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Stereochemistry |

|---|---|---|---|

| Target Compound | Propanamide | Cyclopropyl, thiazolylethyl | (S)-configured ethyl |

| (S)-2-amino-N-(prop-2-ynyl)propanamide | Propanamide | Prop-2-ynyl | (S)-configured amino |

Physicochemical Properties

The cyclopropyl and thiazole groups significantly influence properties:

Biologische Aktivität

2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNS

- Molecular Weight : 198.30 g/mol

- IUPAC Name : 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

This structure incorporates a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor activity. For instance, compounds similar to 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing the antitumor efficacy as evidenced by the following findings:

| Compound | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| Compound 1 | A-431 | < 1.0 | |

| Compound 2 | Jurkat | < 5.0 | |

| Compound 3 | HT-29 | < 10.0 |

Anticonvulsant Activity

Thiazole-containing compounds have also been explored for their anticonvulsant properties. A study demonstrated that specific thiazole derivatives could effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. A review of thiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across various strains:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 8.33 - 23.15 | |

| Bacillus subtilis | 4.69 - 22.9 |

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is essential for optimizing their biological activity. Key observations include:

- Substituents on the Thiazole Ring : The introduction of electron-donating groups at specific positions significantly enhances cytotoxicity.

- Cyclopropyl Group : The presence of a cyclopropyl moiety has been associated with increased potency in certain biological assays.

A detailed SAR analysis indicated that modifications to the thiazole ring and the amide nitrogen can lead to substantial changes in biological activity.

Case Study: Antitumor Efficacy

In a preclinical study, a derivative of the compound was tested against several cancer cell lines, demonstrating an IC value lower than that of standard chemotherapeutics like doxorubicin. This study emphasized the potential of thiazole-based compounds as viable candidates for cancer therapy.

Case Study: Anticonvulsant Properties

Another investigation into the anticonvulsant effects showed that compounds similar to 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide exhibited significant protective effects in animal models subjected to induced seizures, suggesting a mechanism involving modulation of neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.